molecular formula C5H10ClNO3 B12413887 5-Amino-15N-levulinic acid hcl

5-Amino-15N-levulinic acid hcl

Cat. No.: B12413887
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-NWZHYJCUSA-N
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Description

5-Aminolevulinic acid-15N (hydrochloride) is a stable isotope-labeled compound used extensively in scientific research. It is an isotopically labeled form of 5-aminolevulinic acid, which is an intermediate in the biosynthesis of heme and other tetrapyrroles. The compound is often used in studies involving metabolic pathways, particularly those related to heme synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminolevulinic acid-15N (hydrochloride) typically involves the incorporation of nitrogen-15 into the 5-aminolevulinic acid molecule. One common method starts with epichlorohydrin, which undergoes a series of reactions including Gabriel reaction, ring-opening, oxidation, substitution, and hydrolysis to yield the desired product . Another method involves the use of engineered Corynebacterium glutamicum for high-level biosynthesis from renewable bioresources .

Industrial Production Methods

Industrial production of 5-aminolevulinic acid-15N (hydrochloride) often employs biotechnological methods due to their efficiency and sustainability. For instance, the use of metabolically engineered Corynebacterium glutamicum has been shown to produce high yields of 5-aminolevulinic acid from cheap renewable bioresources .

Chemical Reactions Analysis

Types of Reactions

5-Aminolevulinic acid-15N (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Converts the compound into protoporphyrin IX.

    Reduction: Can be reduced to form different intermediates in the heme biosynthesis pathway.

    Substitution: Involves the replacement of functional groups to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include protoporphyrin IX, which is a crucial intermediate in the biosynthesis of heme and other tetrapyrroles .

Scientific Research Applications

5-Aminolevulinic acid-15N (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-aminolevulinic acid-15N (hydrochloride) involves its conversion to protoporphyrin IX, a potent photosensitizer. This conversion occurs through the metabolic pathway of heme biosynthesis. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death, making it useful in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    5-Aminolevulinic acid hydrochloride: The non-labeled form of the compound.

    δ-Aminolevulinic acid hydrochloride: Another name for 5-aminolevulinic acid hydrochloride.

    5-Amino-4-oxopentanoic acid hydrochloride: A synonym for 5-aminolevulinic acid hydrochloride.

Uniqueness

The uniqueness of 5-aminolevulinic acid-15N (hydrochloride) lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms is crucial.

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

168.58 g/mol

IUPAC Name

5-(15N)azanyl-4-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1;

InChI Key

ZLHFONARZHCSET-NWZHYJCUSA-N

Isomeric SMILES

C(CC(=O)O)C(=O)C[15NH2].Cl

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

Origin of Product

United States

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